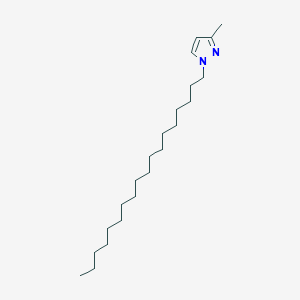
3-Methyl-1-octadecyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-octadecyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 3-Methyl-1-octadecyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-ketoester. One common method includes the reaction of octadecyl hydrazine with 3-methyl-1,3-diketone under acidic conditions to form the desired pyrazole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
3-Methyl-1-octadecyl-1H-pyrazole undergoes various chemical reactions, including:
The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Methyl-1-octadecyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-octadecyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
3-Methyl-1-octadecyl-1H-pyrazole can be compared with other pyrazole derivatives, such as 3,5-dimethylpyrazole and 3-methyl-1H-pyrazole . While these compounds share a similar core structure, this compound is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it particularly valuable in applications requiring hydrophobic interactions and membrane permeability .
Propiedades
Número CAS |
113501-95-4 |
|---|---|
Fórmula molecular |
C22H42N2 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
3-methyl-1-octadecylpyrazole |
InChI |
InChI=1S/C22H42N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-22(2)23-24/h19,21H,3-18,20H2,1-2H3 |
Clave InChI |
GPBUKQLFBUJUSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C=CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


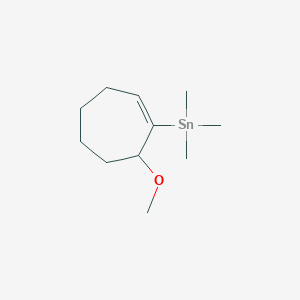
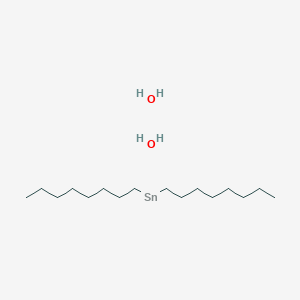

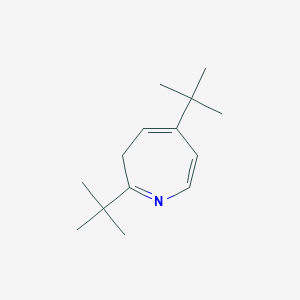
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
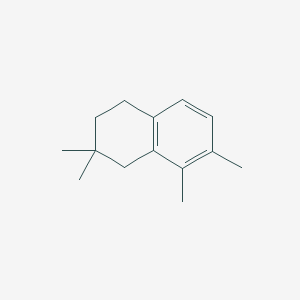
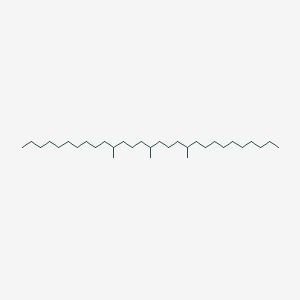
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
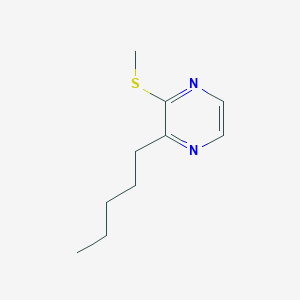
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

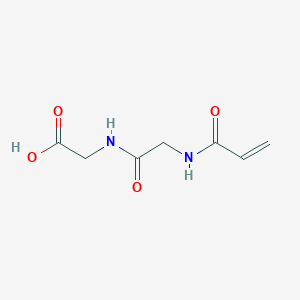
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
